molecular formula C20H19N3O4S B2873142 (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-45-9

(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2873142
CAS No.: 865248-45-9
M. Wt: 397.45
InChI Key: IBCLAMYSZIMXTC-XDOYNYLZSA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the acetamido and benzoylimino groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit antimicrobial or anticancer properties due to its benzothiazole core. Researchers can investigate its potential as a therapeutic agent or as a tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its pharmacological effects. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar core structure, known for its antimicrobial properties.

    Ethyl 2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate: A closely related compound lacking the acetamido group, which may affect its biological activity.

    6-Acetamido-2-(benzoylimino)benzo[d]thiazole: Another related compound without the ethyl acetate group, potentially altering its solubility and reactivity.

Uniqueness

(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(6-acetamido-2-benzoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-18(25)12-23-16-10-9-15(21-13(2)24)11-17(16)28-20(23)22-19(26)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCLAMYSZIMXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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